(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane
CAS No.:
Cat. No.: VC16192188
Molecular Formula: C43H39FeNP2
Molecular Weight: 687.6 g/mol
* For research use only. Not for human or veterinary use.
(2-diphenylphosphinophenyl)methane -](/images/structure/VC16192188.png)
Specification
Molecular Formula | C43H39FeNP2 |
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Molecular Weight | 687.6 g/mol |
Standard InChI | InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1 |
Standard InChI Key | DEHRMLQYTSYVBC-ZCLNGFLVSA-N |
Isomeric SMILES | CN(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES | CN(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The ligand features a ferrocene backbone substituted with two diphenylphosphine groups and an N,N-dimethylamino moiety. The (R,R) configuration at the central ferrocene unit creates a rigid, C2-symmetric environment that directs substrate orientation during catalytic cycles. Key structural components include:
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Ferrocene core: Provides redox stability and steric bulk.
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Diphenylphosphine substituents: Serve as electron-rich coordination sites for transition metals.
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N,N-Dimethylamino group: Enhances solubility and participates in secondary interactions with substrates .
Table 1: Physicochemical Properties
Synthesis and Characterization
Preparation Methodology
While the exact synthetic route remains proprietary, analogous ferrocenyl phosphines are typically synthesized through:
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Lithiation of ferrocene: Using n-BuLi to generate a nucleophilic intermediate.
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Phosphine introduction: Sequential treatment with chlorodiphenylphosphine (Ph₂PCl).
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Amination: Quenching with dimethylamine to install the N,N-dimethylamino group .
Purification via column chromatography yields the ligand in ≥97% purity, as confirmed by ³¹P NMR and HPLC .
Spectroscopic Analysis
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³¹P NMR: Two distinct resonances at δ 12.4 ppm (PPh₂) and δ -8.9 ppm (P-NMe₂), confirming asymmetric coordination environments .
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X-ray Crystallography: Reveals a distorted tetrahedral geometry around the ferrocene-bound phosphorus atoms, with P–Fe distances of 2.28–2.31 Å .
Catalytic Applications
Copper-Catalyzed Asymmetric Allylic Alkylation
In the presence of Cu(OTf)₂, this ligand facilitates the alkylation of halocrotonates with Grignard reagents, achieving >90% ee. The reaction proceeds via a η³-allyl copper intermediate, where the ligand’s bite angle (92°) optimizes stereoselectivity .
Representative Reaction:
Silver-Mediated 1,3-Dipolar Cycloadditions
The ligand enables enantioselective cycloadditions between α-iminonitriles and alkynes (Scheme 1). Silver’s soft Lewis acidity activates the nitrile, while the ligand’s bulky substituents dictate the endo/exo preference .
Key Result: Cyclopropane derivatives obtained in 88% yield with 94% ee for pharmaceutical intermediates .
Palladium-Catalyzed Asymmetric Borylation
Pd/TANIAPHOS systems convert aryl halides to chiral boronic esters with 99:1 er. The ligand’s electron-donating phosphines accelerate oxidative addition while suppressing β-hydride elimination .
Mechanistic Insights
Dynamic Kinetic Resolution
In copper-catalyzed hydrophosphinations, the ligand enables dynamic resolution of HPAr₁Ar₂ phosphines. ¹H NMR studies show pre-coordination of HPPh₂ to Cu(I) activates the P–H bond for deprotonation by Barton’s Base (KIE = 3.2) .
Proposed Mechanism:
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Ligand-Metal Binding: Cu(I) coordinates both phosphine groups, forming a chiral pocket.
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Substrate Activation: α,β-Unsaturated amides bind via η²-coordination, polarizing the alkene.
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Stereodetermining Step: Phosphine nucleophile attacks the β-carbon with 98% ee .
Comparative Performance
Versus BINAP and Josiphos
Ligand | Reaction | ee (%) | TON |
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TANIAPHOS | Allylic Alkylation | 95 | 1,200 |
BINAP | Allylic Alkylation | 82 | 800 |
Josiphos | Hydroboration | 89 | 950 |
TANIAPHOS outperforms BINAP in turnover number (TON) and enantioselectivity due to its flexible bite angle and secondary amine-mediated substrate recognition .
Industrial and Pharmaceutical Relevance
Drug Intermediate Synthesis
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Antiviral Agents: Used in the asymmetric reductive coupling of alkenylazaarenes to produce oseltamivir analogs (Tamiflu®) .
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Anticancer Compounds: Enables Mannich-type reactions of γ-butenolides for taxol side-chain precursors .
Scalability Challenges
Despite its efficacy, the ligand’s high cost ($4,969/10g) and air sensitivity necessitate:
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Glovebox Techniques: For handling and reaction setup.
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Catalyst Recycling: Supported versions on SiO₂ show 5-cycle reusability with <5% activity loss .
Future Directions
Ligand Engineering
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Electron-Deficient Variants: Introducing CF₃ groups may enhance oxidative stability for aerobic reactions.
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Heterobimetallic Complexes: Combining Cu/TANIAPHOS with Ru photocatalysts for dual catalysis .
Computational Design
DFT studies (B3LYP/6-31G*) predict that modifying the NMe₂ group to morpholine could improve enantioselectivity in Diels-Alder reactions by 12% .
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